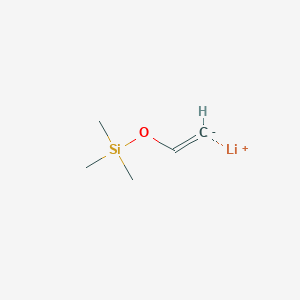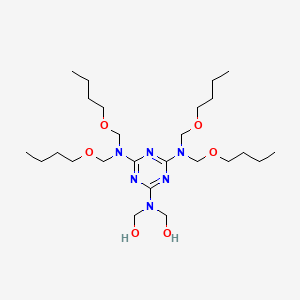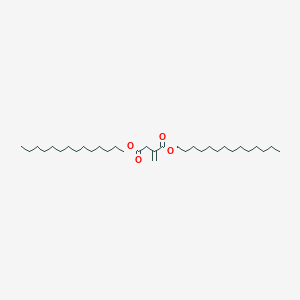
Ditetradecyl 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl 2-methylidenebutanedioate is an organic compound with the molecular formula C₃₁H₅₈O₄. It is an ester derived from the reaction between tetradecyl alcohol and 2-methylidenebutanedioic acid. This compound is known for its applications in various fields, including cosmetics, lubricants, and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditetradecyl 2-methylidenebutanedioate can be synthesized through esterification reactions. One common method involves the reaction of tetradecyl alcohol with 2-methylidenebutanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ditetradecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ditetradecyl 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics, lubricants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ditetradecyl 2-methylidenebutanedioate involves its interaction with cellular membranes and proteins. The ester group can undergo hydrolysis to release tetradecyl alcohol and 2-methylidenebutanedioic acid, which can then interact with various molecular targets. These interactions can modulate cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dilauryl thiodipropionate: Another dialkyl ester used in cosmetics and as an antioxidant.
Dicetyl thiodipropionate: Similar in structure and used for similar applications.
Dimyristyl thiodipropionate: Used in cosmetics and industrial applications.
Uniqueness
Ditetradecyl 2-methylidenebutanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and lubrication.
Eigenschaften
CAS-Nummer |
73345-26-3 |
|---|---|
Molekularformel |
C33H62O4 |
Molekulargewicht |
522.8 g/mol |
IUPAC-Name |
ditetradecyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C33H62O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-32(34)30-31(3)33(35)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
WWYLBXDBGNFKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
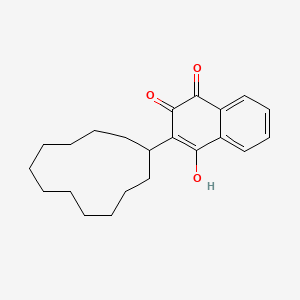
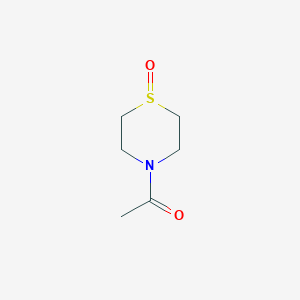
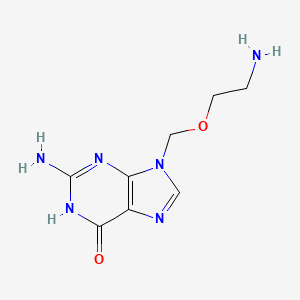
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
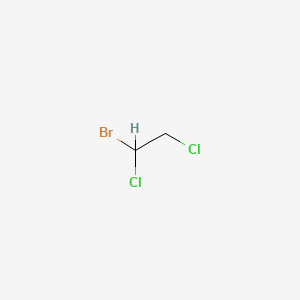
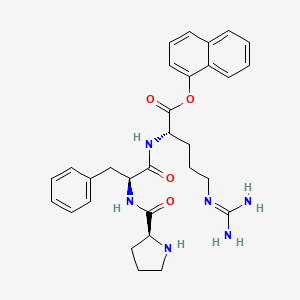
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

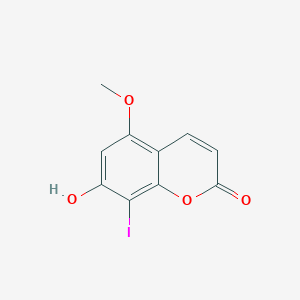
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
